Proflavine hemisulfate hydrate

Vue d'ensemble

Description

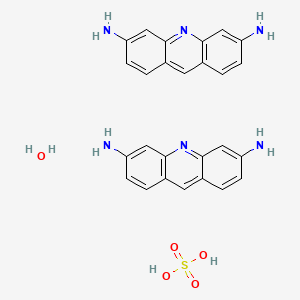

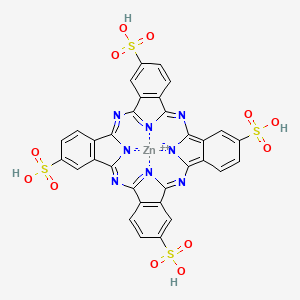

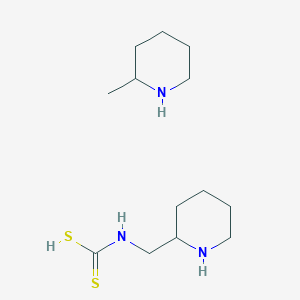

Proflavine hemisulfate hydrate is a small, amphipathic, acridine-derived fluorescent dye . It is used as a rapid stain for cytological studies of biological specimens, staining cytoplasmic structures and nuclei . Proflavine has the capability to intercalate double-stranded DNA .

Molecular Structure Analysis

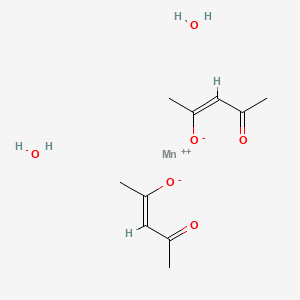

The molecular structure of this compound was solved using direct and search methods . The asymmetric unit contains four proflavine molecules, two sulfate ions, and seven water molecules . The structure was refined to a final R of 0.074 for 4738 statistically significant reflections .Chemical Reactions Analysis

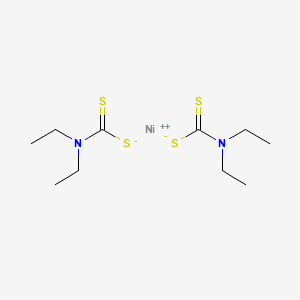

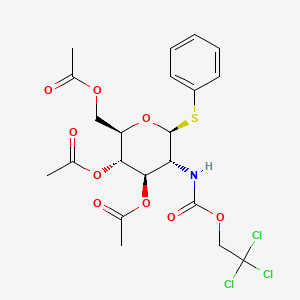

This compound has been used as a constituent of a drug delivery carrier, where it is a very good DNA intercalator . Probable excited-state interactions like fluorescence resonance energy transfer (FRET), photo-induced electron transfer (PET), etc. between Proflavine and Carbon Nanodots (CNDs) have been studied .Physical and Chemical Properties Analysis

This compound has a solubility of 10mg/ml in water . It absorbs strongly in the blue region at 445 nm (in water at pH 7) . It can be stored at room temperature .Applications De Recherche Scientifique

Use as a Fluorescent Contrast Agent for Cytology : Proflavine hemisulfate serves as a rapid stain for cytological examination of biological specimens, such as oral squamous cells and leukocytes. This application leverages its ability to fluorescently stain cell nuclei and cytoplasmic structures due to its amphipathic structure and DNA intercalation capability. Quantitative analysis of digital images of proflavine-stained cells can detect significant morphological differences between different cell types (Prieto et al., 2015).

Stability for Early Detection of Oral Cancer : Proflavine hemisulfate solutions are used as fluorescence contrast agents to visualize cell nuclei in high-resolution optical imaging devices, aiding in early oral cancer screening. The chemical and physical stability of proflavine solutions at different storage conditions is crucial for its efficacy in these diagnostic procedures (Kawedia et al., 2016).

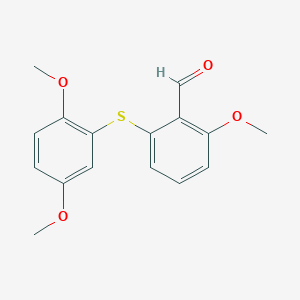

Micellar-Mediated Binding Interaction with Salicylic Acid : The molecular interactions between salicylic acid and proflavine hemisulfate in a micellar environment have been studied. This interaction, analyzed using fluorescence and UV-VIS absorption spectroscopy, provides insights into the binding mechanism and nature of the binding force between these molecules (Patil et al., 2013).

Crystal Structure Analysis : The crystal and molecular structure of proflavine hemisulfate hydrate has been determined, revealing strong intermolecular interactions and a complex hydrogen-bonding pattern in its structure. This knowledge is crucial for understanding its interaction with other molecules and its overall behavior in various applications (Jones & Neidle, 1975).

Potential in Developing Live Attenuated Bacterial Vaccines : Research has explored the use of proflavine hemisulfate in developing attenuated bacteria as potential live vaccines. This approach involves modifying bacteria through chemical-resistance strategy to develop safe and efficacious vaccines (Pridgeon et al., 2013).

Application in Diagnostic Imaging : Proflavine hemisulfate has been used as a contrast medium in both widefield and high-resolution imaging to characterize morphological changes associated with various gastrointestinal conditions. This application has shown potential in real-time, in vivo diagnoses (Thekkek et al., 2012).

Mécanisme D'action

Safety and Hazards

Proflavine hemisulfate hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Orientations Futures

Proflavine hemisulfate hydrate has been used in the development of a drug delivery carrier, where it is a very good DNA intercalator . Therefore, DNA can be used as a sequestering agent for Proflavine from a CND–Proflavine nano-assembly . This indicates controlled release of Proflavine into the DNA microenvironment by CNDs, which shows their utility as an efficient drug delivery agent .

Relevant Papers The papers analyzed for this response include a study on the use of Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology , a study on the complexation and fluorescence behavior of Proflavine with chemically engineered amine capped carbon nanodots , and a safety data sheet for Proflavine hemisulfate .

Propriétés

IUPAC Name |

acridine-3,6-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S.H2O/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h2*1-7H,14-15H2;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRLDKDFCPUGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1811-28-5 | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)

![tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate](/img/structure/B8002853.png)

![2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B8002887.png)